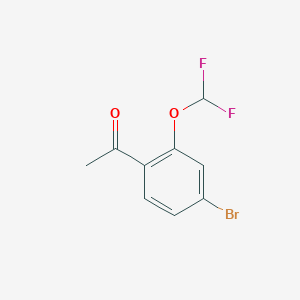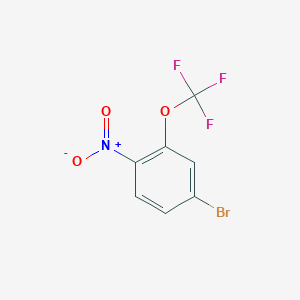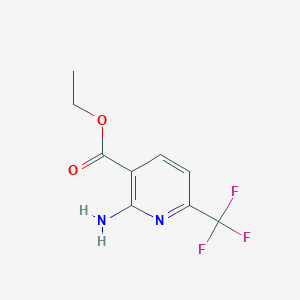
Ethyl 2-amino-6-(trifluoromethyl)nicotinate
Vue d'ensemble
Description
Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 . It has been studied for its potential as an inhibitor of HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function, which is a promising drug target for HIV-1 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate and its derivatives has been reported in the literature . The synthesis process involves the use of commercially accessible and inexpensive starting materials. The intermediates were prepared in gram scale, making it viable for industrial production .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is represented by the formula C9H9F3N2O2 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are represented by its molecular formula C9H9F3N2O2 .Applications De Recherche Scientifique
Molecular Structure Analysis
Ethyl 2-amino-6-(trifluoromethyl)nicotinate, similar to related compounds, has been analyzed for its molecular structure and electronic properties. A study on molecules like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate revealed almost identical bond lengths and molecular conformations between related molecules, providing insights into their polarized electronic structures and crystal structures (Cobo, Glidewell, Low, & Orozco, 2008).
Synthesis Methods
Various methods have been explored for synthesizing derivatives of Ethyl 2-amino-6-(trifluoromethyl)nicotinate, highlighting its potential use in antibacterial agents and other applications. One study discussed the synthesis of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from related compounds and screened them for antibacterial activity (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008). Another report detailed a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents (Mulder et al., 2013).
Retinoprotective Effects
A study on the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a structurally related compound, indicated its potential as a retinoprotector, improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Industrial Applications
Ethyl 2-amino-6-(trifluoromethyl)nicotinate derivatives have potential industrial applications. Nicotinic acid, a related compound, is vital for human and animal nutrition and has been the subject of research to develop ecological and industrially viable production methods (Lisicki, Nowak, & Orlińska, 2022).
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is related to its inhibitory activity against HIV-1 RT-associated RNase H function . The most promising compound developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold was found to inhibit RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .
Orientations Futures
The future directions for the study of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides . Additionally, its potential as an inhibitor of HIV-1 RT-associated RNase H function suggests that it could be a promising lead for the design of new allosteric RNase H inhibitors active against viral replication .
Propriétés
IUPAC Name |
ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBXHBOURLVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

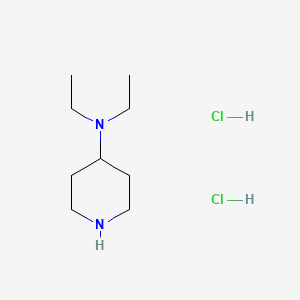
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
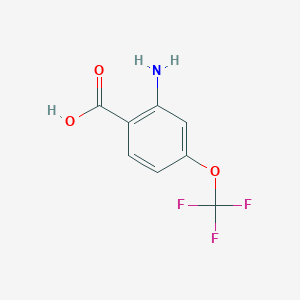
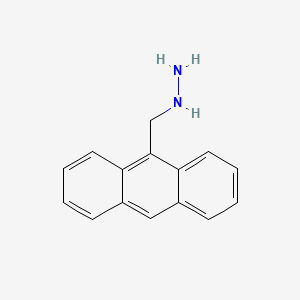
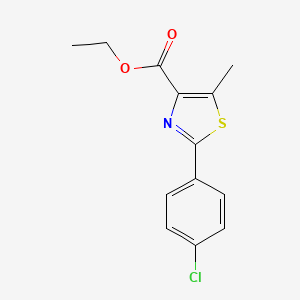
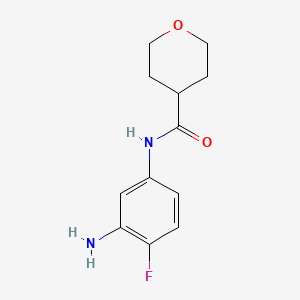
![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)
![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)
